molecular formula C9H16N2O7 B1197982 N-Acetyl-N'-beta-D-glucopyranosyl urea

N-Acetyl-N'-beta-D-glucopyranosyl urea

货号: B1197982
分子量: 264.23 g/mol
InChI 键: UQKBNLXZEGBQAF-JAJWTYFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyl-N'-beta-D-glucopyranosyl urea (also known as Acurea) is a substituted urea of beta-D-glucose identified as a potent inhibitor of glycogen phosphorylase (GP) . Glycogen phosphorylase is a key regulatory enzyme in the glycogenolysis pathway and a validated target for therapeutic intervention in type 2 diabetes . Kinetic and crystallographic studies have demonstrated that this compound binds to the catalytic site of T-state muscle glycogen phosphorylase b (GPb), stabilizing the inactive conformation of the enzyme . The glucopyranose moiety of the inhibitor makes standard hydrogen bonds and van der Waals contacts with the protein, similar to a GPb-glucose complex. The acetyl urea moiety is positioned in a favorable electrostatic environment, enabling additional polar contacts that contribute to its inhibitory activity . Beyond its application in metabolic disease research, N-acyl-β-D-glucopyranosylurea derivatives have been synthesized and evaluated for cytostatic activity. Related structural analogues have demonstrated promising antitumor potential, exhibiting cytotoxic effects in vitro against murine leukemia (L1210), human lymphocyte (CEM), and human cervix carcinoma (HeLa) cell lines . This makes the compound a valuable scaffold for the development of novel lead cytostatic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

分子式

C9H16N2O7

分子量

264.23 g/mol

IUPAC 名称

N-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl]acetamide

InChI

InChI=1S/C9H16N2O7/c1-3(13)10-9(17)11-8-7(16)6(15)5(14)4(2-12)18-8/h4-8,12,14-16H,2H2,1H3,(H2,10,11,13,17)/t4-,5-,6+,7-,8-/m1/s1

InChI 键

UQKBNLXZEGBQAF-JAJWTYFOSA-N

手性 SMILES

CC(=O)NC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

规范 SMILES

CC(=O)NC(=O)NC1C(C(C(C(O1)CO)O)O)O

同义词

N-acetyl-N'-beta-D-glucopyranosyl urea
N-acetyl-N'-glucopyranosylurea

产品来源

United States

准备方法

The synthesis of N-Acetyl-N’-beta-D-glucopyranosyl urea typically involves the acylation of per-O-acetylated beta-D-glucopyranosylurea. This process can be catalyzed by zinc chloride and involves the reaction of the corresponding acyl chlorides (RCOCl) with the phosphinimine derivative of the glucopyranosylurea . The reaction yields protected N-acyl-beta-D-glucopyranosylureas, which can then be deacetylated under Zemplén conditions to obtain the fully deprotected derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

N-Acetyl-N’-beta-D-glucopyranosyl urea undergoes various chemical reactions, including acylation and deacetylation. Deacetylation, on the other hand, involves the removal of acetyl groups, often using Zemplén conditions, which include the use of sodium methoxide in methanol . These reactions are crucial for the synthesis and modification of the compound, allowing for the creation of various derivatives with potential biological activities.

相似化合物的比较

Comparison with Similar Glycogen Phosphorylase Inhibitors

Structural and Functional Analogues

Table 1: Key Inhibitors of Glycogen Phosphorylase b
Compound Name Structure Ki/IC50 Binding Mode Conformational Changes References
N-Acetyl-N'-β-D-glucopyranosyl urea (Acurea) β-D-glucose + acetyl-urea linker Not reported Catalytic site (T-state) Minimal (<1.3 Å)
N-Benzoyl-N'-β-D-glucopyranosyl urea (Bzurea) β-D-glucose + benzoyl-urea linker Not reported Catalytic + allosteric site Significant (1.3–3.7 Å)
N-Acetyl-β-D-glucopyranosylamine (GlcNAc) β-D-glucose + acetyl-amine 32 µM Catalytic site (T-state) Minimal
4-Phenyl-N-(β-D-glucopyranosyl)-1H-1,2,3-triazole-1-acetamide β-D-glucose + triazole-acetamide substituent 0.18 mM Catalytic site Moderate (0.7–3.1 Å)
N-(3,5-Dimethyl-benzoyl)-N’-β-D-glucopyranosyl urea (DM-BZU) β-D-glucose + 3,5-dimethylbenzoyl-urea linker 0.12 mM (IC50) Catalytic + allosteric effects Moderate

Key Differences and Mechanisms

(a) Acurea vs. Bzurea
  • Structural Differences : Bzurea replaces the acetyl group in Acurea with a benzoyl group, enhancing hydrophobic interactions.
  • Binding Effects : Bzurea induces significant shifts (1.3–3.7 Å) in the 280s loop (residues 282–287) of GPb, unlike Acurea. Additionally, Bzurea occupies an allosteric site ~33 Å from the catalytic site, enabling dual-target inhibition .
  • Therapeutic Implications : Bzurea’s dual binding may enhance efficacy but could complicate selectivity compared to Acurea’s simpler catalytic site binding .
(b) Acurea vs. GlcNAc
  • Potency : GlcNAc (Ki = 32 µM) is ~50-fold more potent than Acurea (exact Ki unreported), likely due to stronger hydrogen bonding between the acetyl-amine group and GPb residues .
(c) Acurea vs. Triazole-Acetamide Derivatives
  • Substituent Effects : The triazole-acetamide group in glucosyltriazolylacetamide introduces bifurcated hydrogen bonds (O3H, N3, N4), enhancing affinity compared to Acurea. However, its Ki (0.18 mM) remains higher than GlcNAc .
  • Conformational Flexibility : Triazole derivatives induce moderate loop shifts (0.7–3.1 Å), suggesting a balance between potency and structural perturbation .
(d) DM-BZU and Substituent Optimization
  • Enhanced Metabolic Effects : DM-BZU’s 3,5-dimethylbenzoyl group improves glucose tolerance in diabetic mice by modulating hepatic metabolism, demonstrating the importance of aromatic substituents in urea-based inhibitors .

常见问题

Q. What synthetic methodologies are established for preparing N-acetyl-N'-β-D-glucopyranosyl urea and its derivatives?

Synthesis typically involves reactions between β-D-glucopyranosylamines and acyl-isocyanates, or acylation of β-D-glucopyranosyl urea derivatives. For example, β-D-glucopyranosyl urea can be per-O-acetylated and subsequently N-acetylated using acetic anhydride/ZnCl₂ . Alternative routes include one-pot reactions of O-peracetylated β-D-glucopyranosylamine with phenylisocyanate to yield biuret derivatives . Key challenges include regioselectivity and protecting group management.

Q. How is the structural conformation of N-acetyl-N'-β-D-glucopyranosyl urea characterized in free and bound states?

X-ray crystallography is the gold standard for resolving structural details. Studies show that the glucopyranose moiety adopts a chair conformation, while the urea linker forms hydrogen bonds with target proteins like glycogen phosphorylase b (GPb). In free states, torsion angles around the C1–N bond differ significantly from bound states (e.g., a 62° shift upon GPb binding) . Complementary techniques like NMR and MD simulations validate dynamic conformations .

Q. What are the primary analytical techniques for quantifying N-acetyl-N'-β-D-glucopyranosyl urea in biological matrices?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is preferred for sensitivity and specificity. For kinetic studies, UV-Vis spectroscopy monitors ligand-protein interactions via absorbance changes at 340 nm (e.g., GPb inhibition assays) . Surface plasmon resonance (SPR) may also quantify binding affinities in real time .

Advanced Research Questions

Q. How does N-acetyl-N'-β-D-glucopyranosyl urea inhibit glycogen phosphorylase b, and what conformational changes occur in the enzyme?

The compound binds competitively to GPb’s catalytic site, mimicking the natural substrate α-D-glucose. Key interactions include hydrogen bonds between the urea group and residues Asn284, Asp339, and water-mediated contacts. Binding induces a 0.7–3.1 Å shift in the 280s loop (residues 282–288), reducing catalytic activity . Kinetic assays reveal a Ki of ~32 μM, significantly lower than α-D-glucose (Ki = 1.7 mM) .

Q. What computational strategies are effective for predicting the binding mode of N-acetyl-N'-β-D-glucopyranosyl urea to GPb?

Molecular docking (GOLD, GLIDE) and MD simulations are critical. Rigid docking with the GoldScore function reproduces crystallographic poses when cavity waters are included. Flexible MD simulations (20 ns trajectories) highlight ligand stability but limited protein flexibility, emphasizing the role of conserved water networks in binding . Free-energy perturbation (FEP) or MM/PBSA calculations can quantify binding energy contributions .

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound?

Discrepancies often arise from neglecting solvation effects or protein flexibility. For example, GLIDE docking without cavity waters fails to predict key hydrogen bonds observed in crystal structures . To mitigate this:

  • Include explicit water molecules in docking grids.
  • Use hybrid methods like QM/MM to refine electron density maps.
  • Validate predictions with mutagenesis (e.g., Asn284Ala to test hydrogen bonding) .

Q. What strategies optimize the pharmacokinetic profile of N-acetyl-N'-β-D-glucopyranosyl urea derivatives for antidiabetic applications?

  • Glycosylation : Modifying the glucopyranose moiety (e.g., 6-OH methylation) improves metabolic stability .
  • Urea linker substitution : Introducing hydrophobic groups (e.g., benzoyl) enhances binding affinity but may reduce solubility. Balance via logP optimization .
  • Prodrug design : Per-O-acetylation increases membrane permeability, with intracellular esterases releasing the active form .

Methodological Notes

  • Crystallography : Use cryo-cooling (100 K) and synchrotron radiation (λ = 0.97 Å) for high-resolution structures (≤1.88 Å) .
  • Kinetics : Perform assays in 10 mM PBS (pH 7.4) with 1 mM AMP to stabilize GPb .
  • Synthesis : Monitor reactions via TLC (silica gel, EtOAc/hexane 1:1) and purify via flash chromatography .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。